molecular formula C5H10Cl2N4 B1381120 6-(Aminomethyl)pyrimidin-4-amine dihydrochloride CAS No. 1523618-18-9

6-(Aminomethyl)pyrimidin-4-amine dihydrochloride

Cat. No. B1381120
M. Wt: 197.06 g/mol
InChI Key: VAXJTQFQBBDZFQ-UHFFFAOYSA-N
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Description

“6-(Aminomethyl)pyrimidin-4-amine dihydrochloride” is a chemical compound with the CAS Number: 1523618-18-9 . It has a molecular weight of 160.61 and its IUPAC name is 6-(aminomethyl)-4-pyrimidinamine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H8N4.ClH/c6-2-4-1-5(7)9-3-8-4;/h1,3H,2,6H2,(H2,7,8,9);1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Antihypertensive Activity

6-Arylpyrido[2,3-d]pyrimidin-7-amine derivatives, related to 6-(Aminomethyl)pyrimidin-4-amine dihydrochloride, have been evaluated for their antihypertensive activity. Notably, certain compounds in this class demonstrated the ability to lower blood pressure in hypertensive rats at specific oral doses, maintaining normalized blood pressure levels with daily doses. This highlights the compound's potential in the treatment of hypertension (Bennett et al., 1981).

Synthesis of Pyrimidine Derivatives

A method involving the transformation of 6-alkyl- and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones into 2-alkyl(and 2-aryl)amino-derivatives has been developed. This process underlines the versatility of pyrimidine derivatives, including those similar to 6-(Aminomethyl)pyrimidin-4-amine dihydrochloride, in chemical synthesis (Botta et al., 1985).

Antihyperlipaemic Activity

Compounds similar to 6-(Aminomethyl)pyrimidin-4-amine dihydrochloride, specifically 2-aminomethyl-3-aryl-5,6,7,8-tetrahydrobenzo(b)/5,6-dimethylthieno(2,3-d)pyrimidin-4-ones, have been investigated for their antihyperlipaemic activity. These compounds showed promising results in lowering serum cholesterol and triglyceride levels in albino rats, comparable to known drugs like gemfibrozil (Gadad et al., 1996).

Antibacterial Activity

Studies on 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine, a derivative of 6-(Aminomethyl)pyrimidin-4-amine dihydrochloride, revealed potential antibacterial properties. The compound was synthesized and evaluated for its efficacy against various Gram-positive and Gram-negative bacteria, showing moderate to good antibacterial activity (Murugavel et al., 2014).

Kinase Inhibition

Derivatives of pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines, related to 6-(Aminomethyl)pyrimidin-4-amine dihydrochloride, have been synthesized and evaluated for their inhibitory activity against Ser/Thr kinases. These compounds have shown potent inhibition, particularly compound 35 which was specific to CLK1 among the tested kinases, suggesting potential applications in kinase-related disorders (Deau et al., 2013).

Safety And Hazards

The compound is considered hazardous and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and using personal protective equipment as required (P281) .

properties

IUPAC Name

6-(aminomethyl)pyrimidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4.2ClH/c6-2-4-1-5(7)9-3-8-4;;/h1,3H,2,6H2,(H2,7,8,9);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAXJTQFQBBDZFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1N)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Aminomethyl)pyrimidin-4-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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